Ethyl 5-(3-fluorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-fluorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzoyloxy group, a phenyl group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-fluorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate typically involves the acylation of a pyrazole derivative with 3-fluorobenzoic acid chloranhydride in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent like chloroform, and the product is obtained after purification . The general reaction scheme can be represented as follows:
Starting Materials: Pyrazole derivative, 3-fluorobenzoic acid chloranhydride, pyridine, chloroform.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-fluorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or fluorobenzoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or dihydropyrazoles.
Scientific Research Applications
Ethyl 5-(3-fluorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: It is used as a tool compound to study the effects of fluorinated pyrazole derivatives on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-fluorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Fluorobenzoyloxy)imino-6,6-dimethyl-3-(3-fluorophenyl)-6,7-dihydrobenz[d]isoxazol-4(5H)-one
- 5,5-Dimethyl-7-phenyl-9-(4-fluorophenyl)-3,5,6,7-tetrahydro-2H-pyrazolo[4,3-f]quinoxaline
Uniqueness
Ethyl 5-(3-fluorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the fluorobenzoyloxy group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H15FN2O4 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
ethyl 5-(3-fluorobenzoyl)oxy-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O4/c1-2-25-19(24)16-12-17(22(21-16)15-9-4-3-5-10-15)26-18(23)13-7-6-8-14(20)11-13/h3-12H,2H2,1H3 |
InChI Key |
MFRWIIIGEWXPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)OC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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